N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the condensation of benzimidazole derivatives with benzothiophene carboxylic acid derivatives. The reaction conditions often include the use of suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the polymerization of microtubules, affecting cell division and proliferation. Additionally, it can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- N-(1H-benzimidazol-2-ylmethyl)benzamide
Comparison: N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chloro and benzothiophene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-15-10-5-1-4-8-13(10)23-16(15)17(22)19-9-14-20-11-6-2-3-7-12(11)21-14/h1-8H,9H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLFDEJGUQYZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=NC4=CC=CC=C4N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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